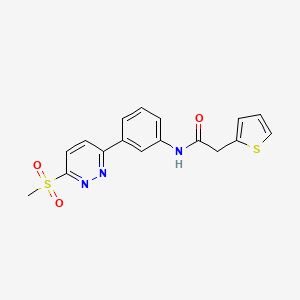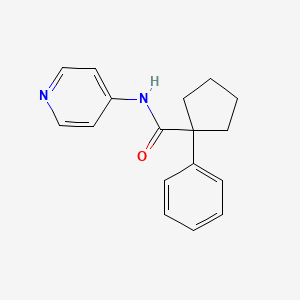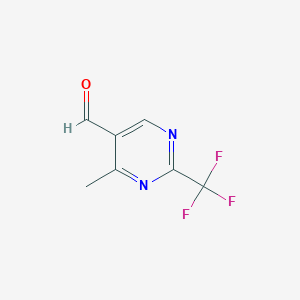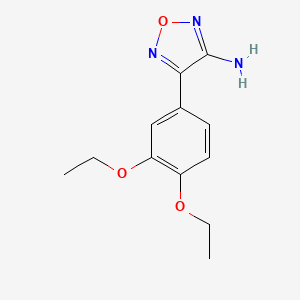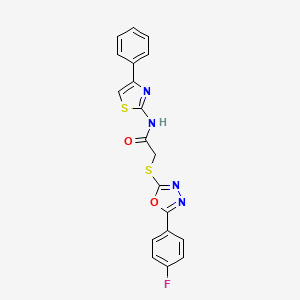
Acide 1-(5-bromo-2-fluorobenzyl)-1H-indole-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid” is a complex organic compound. It likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carboxylic acid group (-COOH), and a benzyl group (C6H5CH2-) that is substituted with bromine (Br) and fluorine (F) atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, the introduction of the bromine and fluorine atoms, and the attachment of the benzyl and carboxylic acid groups . The exact methods would depend on the specific reactions used and the order in which the groups are attached.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole and benzyl groups would likely contribute significant aromatic character to the molecule, and the electronegative bromine and fluorine atoms would likely influence its electronic distribution .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the electron-rich indole ring, the electronegative bromine and fluorine atoms, and the carboxylic acid group . These groups could potentially participate in a variety of chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the electronegative bromine and fluorine atoms could influence its solubility, while the aromatic indole and benzyl groups could influence its stability .
Applications De Recherche Scientifique
Couplage croisé de Suzuki–Miyaura
Ce composé est potentiellement utile dans les réactions de couplage croisé de Suzuki–Miyaura, largement appliquées dans la création de liaisons carbone-carbone en chimie organique . La présence de substituants bromo et fluoro sur le composant benzylique peut améliorer sa réactivité avec les catalyseurs au palladium, ce qui en fait un réactif précieux pour la synthèse de molécules organiques complexes.
Exploration de l'activité biologique
Les dérivés de l'indole, comme ce composé, sont connus pour leurs larges activités biologiques. Ils ont été étudiés pour leurs activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariennes et anticholinestérasiques . Ce composé pourrait être un échafaudage clé dans le développement de nouveaux produits pharmaceutiques ciblant ces domaines.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO2/c17-12-5-6-13(18)11(7-12)9-19-14-4-2-1-3-10(14)8-15(19)16(20)21/h1-8H,9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELZTEAOBLRFCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=C(C=CC(=C3)Br)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)
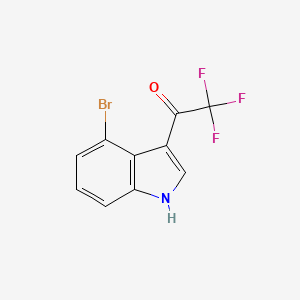
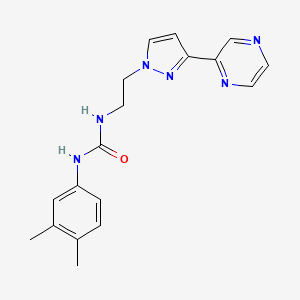


![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)
![1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2363539.png)
